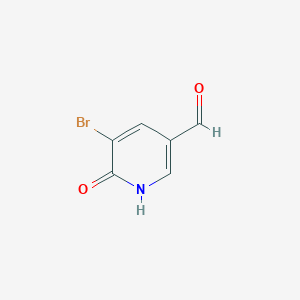

5-Bromo-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-bromo-6-oxo-1H-pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrNO2/c7-5-1-4(3-9)2-8-6(5)10/h1-3H,(H,8,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DEJDGSPQIRGGME-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=C(C(=O)NC=C1C=O)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H4BrNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301227371 | |

| Record name | 5-Bromo-1,6-dihydro-6-oxo-3-pyridinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301227371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.01 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

952183-35-6 | |

| Record name | 5-Bromo-1,6-dihydro-6-oxo-3-pyridinecarboxaldehyde | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=952183-35-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Bromo-1,6-dihydro-6-oxo-3-pyridinecarboxaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301227371 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 5-Bromo-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of a Versatile Heterocyclic Aldehyde

5-Bromo-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde, also known as 5-Bromo-6-hydroxynicotinaldehyde, is a highly functionalized heterocyclic compound of significant interest in medicinal chemistry and drug discovery.[1] Its structure, incorporating a pyridinone core, a reactive aldehyde group, and a bromine atom, provides a versatile scaffold for the synthesis of a diverse range of more complex molecules. The aldehyde functionality serves as a crucial handle for various chemical transformations, including reductive aminations, Wittig reactions, and condensations, enabling the introduction of diverse side chains and the construction of elaborate molecular architectures. The bromine atom offers a site for cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings, allowing for the facile introduction of aryl, heteroaryl, or alkyl substituents. This trifecta of reactive sites makes it a valuable building block for the generation of compound libraries for high-throughput screening and the development of novel therapeutic agents.

This technical guide provides a detailed examination of a robust and efficient pathway for the synthesis of this important intermediate, focusing on the underlying chemical principles and providing actionable experimental protocols.

Strategic Overview: A Tale of Two Pathways

The synthesis of this compound can be approached via two primary strategic disconnections.

Pathway 1: Electrophilic Formylation of a Pre-functionalized Pyridinone Core This is the most direct and efficient route, leveraging the inherent electronic properties of the 2-pyridone scaffold to direct the introduction of the aldehyde group.

Pathway 2: Selective Reduction of a Nicotinic Acid Derivative This approach involves the synthesis of the corresponding carboxylic acid followed by a delicate reduction to the aldehyde, a transformation that requires careful selection of reagents to avoid over-reduction to the alcohol.

This guide will focus on the detailed execution of Pathway 1, as it represents a more streamlined and reliable approach for laboratory-scale synthesis. Key steps for the synthesis of the precursor for Pathway 2 will also be presented as a viable, albeit longer, alternative.

Pathway 1: Vilsmeier-Haack Formylation of 5-Bromo-2(1H)-pyridone

The Vilsmeier-Haack reaction is a powerful and widely used method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3] The reaction employs a Vilsmeier reagent, a chloroiminium salt, which is typically generated in situ from a substituted amide, such as N,N-dimethylformamide (DMF), and a halogenating agent like phosphorus oxychloride (POCl₃).[4][5]

Reaction Mechanism: The Electrophilic Attack

The mechanism of the Vilsmeier-Haack reaction can be dissected into two key stages:

-

Formation of the Vilsmeier Reagent: DMF reacts with POCl₃ to form the electrophilic chloroiminium ion, also known as the Vilsmeier reagent.

-

Electrophilic Aromatic Substitution: The electron-rich 2-pyridone ring of the substrate, 5-Bromo-2(1H)-pyridone, acts as a nucleophile, attacking the electrophilic carbon of the Vilsmeier reagent. The resulting iminium salt intermediate is then hydrolyzed during the aqueous workup to yield the final aldehyde product.[6]

The 2-pyridone tautomer of the starting material possesses a higher degree of aromaticity and is sufficiently electron-rich to undergo this electrophilic substitution. The formylation is expected to occur at the C3 position, directed by the activating effect of the ring nitrogen and the hydroxyl group.

Diagram of the Vilsmeier-Haack Reaction Mechanism

Caption: The Vilsmeier-Haack reaction pathway.

Experimental Protocol: Synthesis of this compound

This protocol is based on established general procedures for the Vilsmeier-Haack formylation of electron-rich heterocycles.[6][7]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| 5-Bromo-2(1H)-pyridone | 174.00 | 10.0 | 1.74 g |

| Phosphorus oxychloride (POCl₃) | 153.33 | 30.0 | 2.7 mL |

| N,N-Dimethylformamide (DMF) | 73.09 | - | 20 mL |

| Dichloromethane (DCM) | 84.93 | - | 20 mL |

| Saturated Sodium Bicarbonate Solution | - | - | ~50 mL |

| Anhydrous Sodium Sulfate | 142.04 | - | ~5 g |

Procedure:

-

Vilsmeier Reagent Preparation: In a 100 mL three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous N,N-dimethylformamide (20 mL). Cool the flask to 0 °C in an ice-water bath. Slowly add phosphorus oxychloride (2.7 mL, 30.0 mmol) dropwise to the DMF with vigorous stirring over 15 minutes. Ensure the temperature is maintained below 10 °C during the addition. After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.

-

Reaction with Substrate: Dissolve 5-Bromo-2(1H)-pyridone (1.74 g, 10.0 mmol) in anhydrous dichloromethane (20 mL). Add this solution dropwise to the pre-formed Vilsmeier reagent at 0 °C over 20 minutes.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Then, heat the mixture to reflux (approximately 40-45 °C for DCM) and maintain for 4-6 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up and Isolation: Once the reaction is complete, cool the mixture to 0 °C in an ice-water bath. Carefully and slowly quench the reaction by pouring the mixture onto crushed ice (~100 g) with vigorous stirring.

-

Neutralization and Extraction: Neutralize the aqueous solution to pH 7-8 by the slow addition of a saturated sodium bicarbonate solution. Extract the product with dichloromethane (3 x 50 mL).

-

Drying and Concentration: Combine the organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

-

Purification: Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford this compound as a solid.

Pathway 2 (Alternative): Synthesis of the Carboxylic Acid Precursor

While the direct formylation is the preferred route, the synthesis of the corresponding carboxylic acid, 5-Bromo-6-hydroxynicotinic acid, is a valuable process in its own right, as this compound is also a useful synthetic intermediate.[8][9][10]

Experimental Protocol: Synthesis of 5-Bromo-6-hydroxynicotinic Acid

This protocol is adapted from a known procedure for the bromination of 6-hydroxynicotinic acid.[11]

Materials and Reagents:

| Reagent | Molar Mass ( g/mol ) | Quantity (mmol) | Volume/Mass |

| 6-Hydroxynicotinic acid | 139.11 | 57.6 | 8.0 g |

| Bromine (Br₂) | 159.81 | 81.4 | 4.2 mL |

| Water | 18.02 | - | 30 mL |

Procedure:

-

Reaction Setup: Suspend 6-hydroxynicotinic acid (8.0 g, 57.6 mmol) in water (30 mL) in a round-bottom flask equipped with a magnetic stirrer. Cool the suspension in an ice bath.

-

Bromination: Slowly add bromine (4.2 mL, 81.4 mmol) to the cooled suspension.

-

Reaction Progression: After the addition is complete, remove the ice bath and stir the reaction mixture at room temperature for 24 hours.

-

Isolation: Collect the solid product by filtration, wash thoroughly with water, and dry in a vacuum oven at 40 °C for 24 hours to yield 5-bromo-6-hydroxynicotinic acid.[11]

The subsequent selective reduction of this carboxylic acid to the target aldehyde would require specialized reagents to prevent over-reduction to the alcohol. Methods such as conversion to a Weinreb amide followed by reduction with a hydride reagent, or the use of modern catalytic reduction systems, would be necessary.[12][13]

Conclusion and Field-Proven Insights

The Vilsmeier-Haack formylation of 5-Bromo-2(1H)-pyridone stands out as the more strategically sound and efficient pathway for the synthesis of this compound. This approach is predicated on a well-established and reliable named reaction, leveraging the inherent reactivity of the pyridinone core. Careful control of the reaction temperature during the formation of the Vilsmeier reagent and during the reaction itself is crucial to minimize the formation of by-products.

For researchers in drug discovery and development, having reliable access to this versatile building block opens up a myriad of possibilities for analog synthesis and the exploration of new chemical space. The protocols detailed herein provide a solid foundation for the laboratory-scale production of this valuable compound.

References

-

NROChemistry. Vilsmeier-Haack Reaction. [Link]

-

ResearchGate. Synthesis of new substituted pyridines via Vilsmeier-Haack reagent. [Link]

-

Chemistry Steps. Vilsmeier-Haack Reaction. [Link]

-

CORE. The Discovery-Oriented Approach to Organic Chemistry. 6. Selective Reduction in Organic Chemistry: Reduction of Aldehydes in the. [Link]

-

ACS Publications. Efficient One-Pot Synthesis of Highly Substituted Pyridin-2(1H)-ones via the Vilsmeier−Haack Reaction of 1-Acetyl,1-Carbamoyl Cyclopropanes | Organic Letters. [Link]

-

ResearchGate. Vilsmeier?Haack reactions of carbonyl compounds: synthesis of substituted pyrones and pyridines. [Link]

- Unknown Source. REVIEW ARTICLE ON VILSMEIER-HAACK REACTION.

-

Organic Syntheses Procedure. 10. [Link]

-

Organic Chemistry Portal. Vilsmeier-Haack Reaction. [Link]

-

Semantic Scholar. investigation of the reaction of 5-bromonicotinic acid with certain arylacetonitriles and lda in thf. [Link]

-

BIOSYNCE. 5-Bromo-6-hydroxynicotinic Acid Cas 41668-13-7. [Link]

-

NIH. Selective Enzymatic Reduction of Aldehydes - PMC. [Link]

-

Organic Syntheses Procedure. 4. [Link]

- Google Patents. RU2070193C1 - Process for preparing 5-bromonicotinic acid.

- Unknown Source. 5-Bromo-6-hydroxynicotinic acid | CAS No: 41668-13-7.

-

RSC Publishing. Selective reduction of carboxylic acids to aldehydes with hydrosilane via photoredox catalysis - Chemical Communications. [Link]

-

ResearchGate. Selective Reduction of Carboxylic Acids to Aldehydes Catalyzed by B(C6F5)(3) | Request PDF. [Link]

-

NIH. Unravelling the synthetic and therapeutic aspects of five, six and fused heterocycles using Vilsmeier–Haack reagent. [Link]

-

ResearchGate. (PDF) Selective Enzymatic Reduction of Aldehydes. [Link]

Sources

- 1. chemscene.com [chemscene.com]

- 2. Vilsmeier-Haack Reaction - Chemistry Steps [chemistrysteps.com]

- 3. Vilsmeier-Haack Reaction [organic-chemistry.org]

- 4. ijpcbs.com [ijpcbs.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. Vilsmeier-Haack Reaction | NROChemistry [nrochemistry.com]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. biosynce.com [biosynce.com]

- 9. cleanchemlab.com [cleanchemlab.com]

- 10. 5-Bromo-6-hydroxynicotinic acid | 41668-13-7 [sigmaaldrich.com]

- 11. 5-BROMO-6-HYDROXYNICOTINIC ACID | 41668-13-7 [chemicalbook.com]

- 12. Selective reduction of carboxylic acids to aldehydes with hydrosilane via photoredox catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

An In-Depth Technical Guide to 5-Bromo-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Foreword

As a Senior Application Scientist, it is understood that the successful application of a chemical entity in research and development hinges on a comprehensive understanding of its fundamental physicochemical properties, reactivity, and synthetic accessibility. This guide is dedicated to providing an in-depth technical overview of 5-Bromo-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde (CAS No. 952183-35-6), a heterocyclic compound with significant potential as a building block in medicinal chemistry. This document moves beyond a simple datasheet, aiming to deliver actionable insights and a foundational understanding of this molecule's characteristics. We will delve into its known properties, explore logical synthetic strategies, and discuss its potential reactivity, providing a solid basis for its application in the laboratory.

Molecular Identity and Physicochemical Properties

This compound is a bifunctional pyridinone derivative. The presence of a reactive aldehyde group, a bromo substituent, and the pyridinone core makes it a versatile intermediate for the synthesis of more complex molecular architectures. The compound exists in tautomeric equilibrium with its enol form, 5-Bromo-6-hydroxynicotinaldehyde. For clarity and consistency with its CAS registry name, this guide will primarily refer to the pyridinone tautomer.

Chemical Structure and Basic Information

The fundamental structure and key identifiers for this compound are summarized below.

| Parameter | Value | Source |

| IUPAC Name | 5-bromo-6-oxo-1,6-dihydropyridine-3-carbaldehyde | - |

| Synonym | 5-Bromo-6-hydroxynicotinaldehyde | [1] |

| CAS Number | 952183-35-6 | [1] |

| Molecular Formula | C₆H₄BrNO₂ | [1] |

| Molecular Weight | 202.01 g/mol | [1] |

| SMILES | C1=C(C=NC(=C1Br)O)C=O | [1] |

Predicted Physicochemical Data

While experimentally determined data for this specific compound is not widely available in peer-reviewed literature, computational models provide valuable estimations of its key physicochemical properties. These predictions are useful for initial experimental design, such as selecting appropriate solvent systems and anticipating the compound's behavior in various chemical environments.

| Property | Predicted Value | Source |

| Topological Polar Surface Area (TPSA) | 50.19 Ų | - |

| LogP | 1.36 | - |

| Hydrogen Bond Donors | 1 | - |

| Hydrogen Bond Acceptors | 3 | - |

| Rotatable Bonds | 1 | - |

These computational insights suggest that this compound is a moderately polar molecule with limited conformational flexibility. Its predicted LogP value indicates a reasonable balance between hydrophilicity and lipophilicity, which is often a desirable characteristic in drug discovery programs.

Synthesis and Purification: A Strategic Approach

A validated, step-by-step experimental protocol for the synthesis of this compound is not explicitly detailed in readily accessible scientific literature. However, by examining the synthesis of structurally related compounds, a logical and efficient synthetic route can be proposed. The most plausible approach involves the bromination of a suitable pyridinone precursor, followed by the introduction or modification of the formyl group.

A highly relevant and instructive synthetic precedent is the preparation of the corresponding carboxylic acid, 5-Bromo-6-hydroxynicotinic acid.

Reference Synthesis: 5-Bromo-6-hydroxynicotinic Acid

The synthesis of 5-bromo-6-hydroxynicotinic acid has been reported and provides a foundational methodology that can be adapted.[2]

Reaction Scheme:

Figure 1: Synthesis of 5-Bromo-6-hydroxynicotinic acid.

Experimental Protocol (Adapted from the synthesis of 5-Bromo-6-hydroxynicotinic acid): [2]

-

Suspension Preparation: 6-Hydroxynicotinic acid (1.0 eq) is suspended in water. The use of water as a solvent is advantageous due to its low cost, safety, and ability to facilitate the electrophilic substitution on the electron-rich pyridinone ring.

-

Bromination: The suspension is cooled in an ice bath. Elemental bromine (Br₂) (approx. 1.4 eq) is added dropwise. The cooling is crucial to control the exothermic nature of the reaction and to minimize potential side reactions.

-

Reaction: The reaction mixture is allowed to warm to room temperature and is stirred for 24 hours. This extended reaction time ensures the completion of the bromination.

-

Work-up and Isolation: The solid product is collected by filtration, washed with water to remove any unreacted starting materials and inorganic byproducts, and dried under vacuum.

This protocol yields the desired 5-bromo-6-hydroxynicotinic acid in high yield.[2]

Proposed Synthesis of this compound

Leveraging the principles from the synthesis of the corresponding acid, a two-step approach to the target aldehyde can be envisioned, starting from a commercially available precursor.

Figure 2: Proposed synthetic routes to the target aldehyde.

Route A: Direct Bromination of the Aldehyde

This is the most direct approach. The electron-donating nature of the hydroxyl group (in the enol tautomer) activates the pyridine ring towards electrophilic substitution, directing the incoming electrophile (bromine) to the C5 position.

-

Rationale for Reagent Choice: N-Bromosuccinimide (NBS) or elemental bromine (Br₂) in a suitable solvent like acetic acid or water would be the reagents of choice. NBS is often preferred for its milder reaction conditions and easier handling compared to liquid bromine.

Route B: Reduction of the Carboxylic Acid

An alternative strategy involves the synthesis of 5-bromo-6-hydroxynicotinic acid as described in section 2.1, followed by a selective reduction of the carboxylic acid to the aldehyde.

-

Rationale for Reagent Choice: The reduction of a carboxylic acid to an aldehyde requires a careful choice of reducing agent to avoid over-reduction to the alcohol. Diisobutylaluminium hydride (DIBAL-H) at low temperatures is a standard and effective reagent for this transformation. The reaction would need to be carried out under anhydrous conditions to prevent quenching of the organoaluminum reagent.

Chemical Reactivity and Synthetic Utility

The synthetic potential of this compound lies in the orthogonal reactivity of its functional groups.

Figure 3: Key reaction pathways for the title compound.

Reactions at the Aldehyde Functionality

The aldehyde group is a versatile handle for a wide range of chemical transformations:

-

Reductive Amination: Reaction with primary or secondary amines in the presence of a reducing agent (e.g., sodium triacetoxyborohydride) will yield the corresponding secondary or tertiary amines. This is a cornerstone reaction in the synthesis of bioactive molecules.

-

Wittig and Horner-Wadsworth-Emmons Reactions: These reactions allow for the conversion of the aldehyde to an alkene, providing a means for carbon-carbon bond formation and the introduction of diverse substituents.

-

Condensation Reactions: The aldehyde can participate in condensations with active methylene compounds (e.g., malonates, cyanoacetates) to form α,β-unsaturated systems, which are themselves valuable synthetic intermediates.

Reactions at the Bromo-Substituent

The bromine atom, attached to an sp²-hybridized carbon, is ideally suited for transition metal-catalyzed cross-coupling reactions:

-

Suzuki-Miyaura Coupling: Palladium-catalyzed reaction with boronic acids or esters will introduce new aryl or heteroaryl groups at the C5 position, enabling the construction of biaryl structures.

-

Buchwald-Hartwig Amination: This palladium-catalyzed reaction with amines provides a direct route to 5-amino-substituted pyridinones.

-

Sonogashira Coupling: Coupling with terminal alkynes, typically catalyzed by palladium and copper, allows for the introduction of alkynyl moieties.

Potential Applications in Drug Discovery

Pyridinone scaffolds are prevalent in a multitude of approved drugs and clinical candidates due to their ability to act as bioisosteres for other heterocycles and their capacity to engage in key hydrogen bonding interactions with biological targets. The specific substitution pattern of this compound makes it a valuable starting material for the synthesis of libraries of compounds for screening against various therapeutic targets. Its potential applications span across several areas of medicinal chemistry, including but not limited to the development of kinase inhibitors, antivirals, and agents targeting G-protein coupled receptors.

Safety and Handling

As with any laboratory chemical, this compound should be handled with appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. For detailed safety information, it is imperative to consult the Safety Data Sheet (SDS) provided by the supplier.

Conclusion

This compound is a chemical entity of considerable interest for synthetic and medicinal chemists. While comprehensive experimental data remains to be fully documented in the public domain, its structural features and the established chemistry of its constituent functional groups point towards a high degree of synthetic utility. This guide provides a framework for understanding its properties, devising rational synthetic strategies, and exploring its potential in the development of novel chemical entities. As research progresses, a more detailed experimental characterization of this compound will undoubtedly further solidify its role as a valuable tool in the chemical sciences.

References

Sources

The Strategic Role of 5-Bromo-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde in Modern Drug Discovery

An In-depth Technical Guide for Researchers and Medicinal Chemists

Introduction: The pyridinone scaffold is a cornerstone in medicinal chemistry, recognized for its versatile biological activities and presence in numerous FDA-approved drugs. Within this privileged structural class, 5-Bromo-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde (CAS Number: 952183-35-6) has emerged as a highly valuable and reactive intermediate. Its unique combination of a reactive aldehyde, a strategically positioned bromine atom, and the inherent drug-like properties of the pyridinone core makes it a sought-after building block for the synthesis of complex molecular architectures, particularly in the realm of kinase inhibitor development. This technical guide provides a comprehensive overview of its synthesis, properties, and applications, offering insights for researchers, scientists, and drug development professionals.

Physicochemical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in synthesis and drug design. These properties influence its reactivity, solubility, and formulation characteristics.

| Property | Value | Source |

| CAS Number | 952183-35-6 | |

| Molecular Formula | C₆H₄BrNO₂ | |

| Molecular Weight | 202.01 g/mol | |

| Synonyms | 5-Bromo-6-hydroxynicotinaldehyde | |

| Storage Conditions | Sealed in dry, 2-8°C |

Synthesis and Mechanistic Insights

The synthesis of this compound is a multi-step process that leverages fundamental organic reactions. A plausible and efficient synthetic route involves a two-step sequence starting from the commercially available 6-hydroxynicotinic acid.

Step 1: Electrophilic Bromination of 6-Hydroxynicotinic Acid

The initial step involves the regioselective bromination of 6-hydroxynicotinic acid to yield 5-bromo-6-hydroxynicotinic acid. The electron-donating hydroxyl group activates the pyridine ring towards electrophilic substitution, directing the incoming bromine to the C5 position.

Reaction:

Caption: Bromination of 6-hydroxynicotinic acid.

Detailed Protocol:

-

Suspend 6-hydroxynicotinic acid (1 equivalent) in water.

-

Cool the suspension in an ice bath.

-

Slowly add bromine (1.4 equivalents) to the cooled suspension.

-

After the addition is complete, allow the reaction mixture to stir at room temperature for 24 hours.

-

Collect the resulting solid product by filtration.

-

Wash the solid with water and dry it under vacuum at 40°C.[1]

This procedure typically affords 5-bromo-6-hydroxynicotinic acid in high yield (approximately 97%).[1] The product can be characterized by ¹H NMR spectroscopy, which shows two distinct signals for the aromatic protons.[1]

Step 2: Formylation via the Vilsmeier-Haack Reaction

The second step involves the introduction of the aldehyde functionality at the C3 position of the pyridine ring. The Vilsmeier-Haack reaction is a powerful method for the formylation of electron-rich aromatic and heteroaromatic compounds.[2][3] The reaction utilizes a Vilsmeier reagent, typically generated in situ from a substituted amide like N,N-dimethylformamide (DMF) and phosphorus oxychloride (POCl₃).[4]

Reaction Mechanism:

Caption: Vilsmeier-Haack formylation mechanism.

General Experimental Procedure:

-

To a solution of the substrate (e.g., an activated pyridinone derivative) in DMF, add the Vilsmeier reagent (e.g., (chloromethylene)dimethyliminium chloride, or generated in situ from POCl₃ and DMF) at 0°C.[5]

-

Allow the reaction to stir at room temperature for several hours.[5]

-

Quench the reaction by adding a solution of sodium acetate in water at 0°C.[5]

-

Extract the product with an organic solvent (e.g., diethyl ether).[5]

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.[5]

-

Purify the crude product by silica gel column chromatography.[5]

Spectroscopic Characterization

The structural elucidation of this compound and its intermediates relies on standard spectroscopic techniques. While specific spectra for the target molecule were not found in the initial searches, data from closely related analogs can provide expected characteristic signals.

Expected Spectroscopic Data:

-

¹H NMR: The proton NMR spectrum is expected to show distinct signals for the two aromatic protons on the pyridine ring, a singlet for the aldehyde proton (typically in the range of 9-10 ppm), and a broad singlet for the N-H proton of the pyridinone tautomer.

-

¹³C NMR: The carbon NMR spectrum will show characteristic peaks for the carbonyl carbon of the aldehyde, the carbonyl carbon of the pyridinone ring, and the carbons of the aromatic ring, including the carbon attached to the bromine.

-

IR Spectroscopy: The infrared spectrum should exhibit characteristic absorption bands for the N-H stretching of the pyridinone, the C=O stretching of the aldehyde and the pyridinone, and C=C stretching of the aromatic ring.

-

Mass Spectrometry: The mass spectrum will show the molecular ion peak corresponding to the molecular weight of the compound (202.01 g/mol ) and a characteristic isotopic pattern due to the presence of the bromine atom.

Applications in Drug Discovery: A Gateway to Kinase Inhibitors

The strategic placement of the bromo and aldehyde functionalities on the pyridinone core makes this compound a versatile precursor for the synthesis of a diverse range of bioactive molecules. The pyridinone scaffold itself is a well-established pharmacophore in the development of kinase inhibitors.

The Role in Kinase Inhibitor Synthesis:

Protein kinases are a crucial class of enzymes that regulate a vast array of cellular processes, and their dysregulation is a hallmark of many diseases, including cancer. The development of small molecule kinase inhibitors is a major focus of modern drug discovery. The aldehyde group of this compound can be readily transformed into various functional groups, allowing for the construction of diverse heterocyclic systems that can effectively target the ATP-binding site of kinases. The bromine atom serves as a convenient handle for cross-coupling reactions, such as the Suzuki or Buchwald-Hartwig reactions, enabling the introduction of a wide range of substituents to explore the structure-activity relationship (SAR) and optimize the potency and selectivity of the inhibitors.

Caption: Synthetic strategy for kinase inhibitors.

Numerous studies have highlighted the importance of the pyridinone and related pyridine scaffolds in the design of potent inhibitors for various kinases, including:

-

Mitogen-activated protein kinase-interacting kinases 1 and 2 (MNK1/2): Pyridone-aminal derivatives have shown significant inhibitory activity against MNK1/2, which are implicated in cancer.[6]

-

Met kinase: Pyrrolopyridine-pyridone based inhibitors have been developed as potent inhibitors of Met kinase, a receptor tyrosine kinase involved in tumor growth and metastasis.[2]

-

PIM-1 Kinase: Pyridine-based compounds have been designed as potent inhibitors of PIM-1 kinase, a promising target for cancer therapy.[1]

-

Various other protein kinases: Pyridine and pyrazolo[3,4-b]pyridine derivatives have been explored as inhibitors of a range of other disease-relevant protein kinases.[7]

The versatility of this compound as a starting material allows for the systematic modification of the core structure, facilitating the optimization of pharmacokinetic and pharmacodynamic properties of the resulting kinase inhibitors.

Conclusion

This compound stands out as a pivotal building block in contemporary medicinal chemistry. Its straightforward synthesis from readily available starting materials, coupled with the strategic positioning of reactive functional groups, provides a robust platform for the generation of diverse and complex molecular entities. The demonstrated importance of the pyridinone scaffold in the development of kinase inhibitors underscores the significant potential of this compound in the ongoing quest for novel and effective therapeutics. This technical guide serves as a valuable resource for researchers, empowering them to leverage the unique chemical attributes of this versatile intermediate in their drug discovery endeavors.

References

-

Design, synthesis and biological evaluation of pyridone-aminal derivatives as MNK1/2 inhibitors. European Journal of Medicinal Chemistry. 2019;172:133-147. [Link]

-

Vilsmeier-Haack Reaction. Name Reaction in Organic Chemistry. [Link]

-

Vilsmeier-Haack Reaction. Organic Chemistry Portal. [Link]

-

Synthesis and biological evaluation of 3,6-diamino-1H-pyrazolo[3,4-b]pyridine derivatives as protein kinase inhibitors. Bioorganic & Medicinal Chemistry Letters. 2009;19(16):4566-4569. [Link]

-

Vilsmeier-Haack Reaction. Chemistry Steps. [Link]

-

Note Reactions of Vilsmeier Haack reagent with aromatic and heterocyclic aldoximes. Indian Journal of Chemistry - Section B. 1996;35B(12):1286-1288. [Link]

Sources

- 1. An efficient synthesis of an exo-enone analogue of LL-Z1640-2 and evaluation of its protein kinase inhibitory activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. 5-Bromo-6-oxo-1,6-dihydropyridine-3-carboxylic acid - Amerigo Scientific [amerigoscientific.com]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. chembk.com [chembk.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. rsc.org [rsc.org]

- 7. Kinases Home [pubs.rsc.org]

spectroscopic data (NMR, IR, MS) of 5-Bromo-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde

Preamble: Note on the Target Compound 5-Bromo-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde

Initial investigations to compile a comprehensive spectroscopic guide for this compound (CAS 952183-35-6) were undertaken. Despite extensive searches across numerous public and commercial spectroscopic databases and the scientific literature, no experimental or detailed predicted spectral data (NMR, IR, MS) for this specific compound could be located.

In the spirit of providing a valuable and instructive technical resource for researchers, scientists, and drug development professionals, this guide has been re-focused on a structurally related and well-documented surrogate molecule: 5-Bromo-2-hydroxybenzaldehyde (CAS 1761-61-1). This compound, while a benzene derivative, shares key functional groups—a bromine atom, an aldehyde, and a hydroxyl group (which is relevant to the tautomeric hydroxy-form of the originally requested pyridinone)—making it an excellent exemplar for demonstrating the principles of in-depth spectroscopic analysis and data interpretation. The methodologies and analytical logic presented herein are directly applicable to the characterization of novel brominated heterocyclic aldehydes once their spectral data become available.

An In-Depth Technical Guide to the Spectroscopic Characterization of 5-Bromo-2-hydroxybenzaldehyde

Introduction

5-Bromo-2-hydroxybenzaldehyde is a versatile synthetic intermediate in organic and medicinal chemistry. Its utility in the synthesis of Schiff bases, potential pharmacological activities, and as a building block for more complex molecular architectures necessitates its unambiguous structural characterization.[1] This guide provides a detailed examination of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound, offering insights into the experimental choices and the logic behind spectral interpretation.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the cornerstone of molecular structure elucidation in solution. For 5-Bromo-2-hydroxybenzaldehyde, both ¹H and ¹³C NMR provide a detailed map of the carbon-hydrogen framework.

Experimental Protocol: NMR Data Acquisition

Objective: To obtain high-resolution ¹H and ¹³C NMR spectra for unambiguous assignment of proton and carbon signals.

Methodology:

-

Sample Preparation: A sample of approximately 5-10 mg of 5-Bromo-2-hydroxybenzaldehyde is dissolved in ~0.7 mL of a deuterated solvent, typically deuterochloroform (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆), in a 5 mm NMR tube. The choice of solvent is critical; CDCl₃ is a common choice for general organic compounds, while DMSO-d₆ is excellent for compounds with exchangeable protons like hydroxyl groups, as it often allows for their observation.

-

Instrumentation: Data are acquired on a 400 MHz (or higher) NMR spectrometer equipped with a broadband probe.

-

¹H NMR Acquisition:

-

A standard single-pulse experiment is performed.

-

Typical spectral width: -2 to 12 ppm.

-

Number of scans: 16-32, to ensure a good signal-to-noise ratio.

-

A relaxation delay of 1-2 seconds is used.

-

-

¹³C NMR Acquisition:

-

A proton-decoupled experiment (e.g., zgpg30) is used to obtain singlets for all carbon signals, simplifying the spectrum.

-

Typical spectral width: 0 to 220 ppm.

-

Number of scans: 1024 or more, as ¹³C has a low natural abundance and is less sensitive than ¹H.

-

A longer relaxation delay (e.g., 2-5 seconds) may be necessary for quaternary carbons.

-

-

Data Processing: The acquired Free Induction Decay (FID) is Fourier transformed, phase-corrected, and baseline-corrected. Chemical shifts are referenced to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm).

¹H NMR Spectral Data and Interpretation

The aromatic region of the ¹H NMR spectrum is particularly informative, revealing the substitution pattern of the benzene ring.

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration | Assignment |

| ~11.0 | Singlet (broad) | - | 1H | -OH |

| ~9.8 | Singlet | - | 1H | -CHO |

| ~7.8 | Doublet | ~2.5 | 1H | H-6 |

| ~7.6 | Doublet of Doublets | ~8.8, 2.5 | 1H | H-4 |

| ~7.0 | Doublet | ~8.8 | 1H | H-3 |

Interpretation:

-

Hydroxyl Proton (-OH, ~11.0 ppm): The significant downfield shift is characteristic of a phenolic proton that is intramolecularly hydrogen-bonded to the adjacent aldehyde's carbonyl oxygen. This deshielding effect is a key structural indicator. Its broadness is due to chemical exchange.

-

Aldehyde Proton (-CHO, ~9.8 ppm): This is a classic aldehyde proton chemical shift, highly deshielded by the anisotropic effect of the carbonyl group. It appears as a singlet as there are no adjacent protons.

-

Aromatic Protons (H-3, H-4, H-6):

-

H-6 (~7.8 ppm): This proton is ortho to the electron-withdrawing aldehyde group and shows a small meta coupling (~2.5 Hz) to H-4.

-

H-4 (~7.6 ppm): This proton is ortho to the bromine atom and shows both an ortho coupling (~8.8 Hz) to H-3 and a meta coupling (~2.5 Hz) to H-6.

-

H-3 (~7.0 ppm): This proton is ortho to the electron-donating hydroxyl group and shows a large ortho coupling (~8.8 Hz) to H-4. This upfield shift relative to the other aromatic protons is consistent with the electron-donating nature of the -OH group.

-

¹³C NMR Spectral Data and Interpretation

The ¹³C NMR spectrum provides information on all unique carbon environments in the molecule.

| Chemical Shift (δ, ppm) | Assignment |

| ~196 | C=O (aldehyde) |

| ~160 | C-2 (-OH) |

| ~140 | C-4 |

| ~130 | C-6 |

| ~122 | C-3 |

| ~118 | C-1 |

| ~110 | C-5 (-Br) |

Interpretation:

-

Carbonyl Carbon (C=O, ~196 ppm): This highly downfield signal is characteristic of an aldehyde carbonyl carbon.

-

Aromatic Carbons:

-

C-2 (~160 ppm): The carbon bearing the hydroxyl group is significantly deshielded due to the oxygen's electronegativity.

-

C-4 and C-6 (~140 and ~130 ppm): These are the CH carbons of the aromatic ring. Their exact assignment can be confirmed with 2D NMR techniques like HSQC and HMBC.

-

C-3 (~122 ppm): This CH carbon is shielded relative to C-4 and C-6.

-

C-1 and C-5 (~118 and ~110 ppm): These are the quaternary carbons. C-5, attached to the bromine atom, is expected to be upfield due to the "heavy atom effect," while C-1 is adjacent to the aldehyde.

-

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups present in a molecule.

Experimental Protocol: IR Data Acquisition

Objective: To identify the key functional group vibrations in 5-Bromo-2-hydroxybenzaldehyde.

Methodology:

-

Sample Preparation (KBr Pellet):

-

Approximately 1-2 mg of the solid sample is finely ground with ~100 mg of dry potassium bromide (KBr) powder in an agate mortar.

-

The mixture is pressed into a thin, transparent pellet using a hydraulic press.

-

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition:

-

A background spectrum of the empty sample chamber is recorded.

-

The KBr pellet is placed in the sample holder.

-

The spectrum is typically recorded from 4000 cm⁻¹ to 400 cm⁻¹, averaging 16-32 scans for a good signal-to-noise ratio.[1]

-

IR Spectral Data and Interpretation

| Frequency (cm⁻¹) | Intensity | Vibrational Mode |

| ~3200-3000 | Broad | O-H stretch (phenolic, H-bonded) |

| ~3080 | Medium | C-H stretch (aromatic) |

| ~2850, ~2750 | Medium | C-H stretch (aldehyde, Fermi resonance) |

| ~1660 | Strong | C=O stretch (aldehyde, conjugated & H-bonded) |

| ~1600, ~1480 | Medium-Strong | C=C stretch (aromatic) |

| ~1280 | Strong | C-O stretch (phenolic) |

| ~820 | Strong | C-H bend (out-of-plane, indicative of substitution) |

Interpretation:

-

O-H Stretch (~3200-3000 cm⁻¹): The broadness of this band is a clear indication of hydrogen bonding, consistent with the intramolecular H-bond between the phenolic -OH and the aldehyde C=O.

-

Aldehyde C-H Stretch (~2850, ~2750 cm⁻¹): The presence of two bands is a characteristic feature of aldehyde C-H stretching, arising from Fermi resonance with an overtone of a bending vibration.

-

C=O Stretch (~1660 cm⁻¹): The carbonyl stretching frequency is lower than that of a typical saturated aldehyde (~1725 cm⁻¹) due to two factors: conjugation with the aromatic ring and the intramolecular hydrogen bonding, both of which weaken the C=O double bond character.

-

Aromatic C=C Stretches (~1600, ~1480 cm⁻¹): These are characteristic absorptions for aromatic rings.

-

C-O Stretch (~1280 cm⁻¹): A strong band in this region is typical for the stretching vibration of a phenolic C-O bond.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in confirming its identity.

Experimental Protocol: MS Data Acquisition

Objective: To determine the molecular weight and isotopic pattern of 5-Bromo-2-hydroxybenzaldehyde.

Methodology:

-

Instrumentation: A mass spectrometer with an Electron Ionization (EI) source is commonly used for volatile, thermally stable small molecules.

-

Sample Introduction: The sample can be introduced via a direct insertion probe or, if coupled with gas chromatography (GC-MS), through the GC column.

-

Ionization: In EI-MS, the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation.

-

Data Acquisition: The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z).

Mass Spectrum and Interpretation

Expected Key Fragments:

-

Molecular Ion (M⁺): A prominent molecular ion peak is expected. Due to the presence of bromine, which has two major isotopes (⁷⁹Br and ⁸¹Br) in nearly a 1:1 ratio, the molecular ion will appear as a pair of peaks (M⁺ and M+2) of almost equal intensity. For C₇H₅BrO₂, the expected m/z values are ~200 (for ⁷⁹Br) and ~202 (for ⁸¹Br).[2]

-

[M-H]⁺: Loss of a hydrogen atom (likely the aldehydic proton) would result in a peak at m/z 199/201.

-

[M-CHO]⁺: Loss of the formyl radical (-CHO) is a common fragmentation pathway for aromatic aldehydes, leading to a peak at m/z 171/173.

-

Loss of Br: Fragmentation involving the loss of the bromine atom would result in a peak at m/z 121.

Caption: Key Fragmentation Pathways in EI-MS.

Conclusion: A Self-Validating Spectroscopic Profile

The collective spectroscopic data provides a robust and self-validating structural confirmation of 5-Bromo-2-hydroxybenzaldehyde.

-

MS confirms the molecular formula and the presence of one bromine atom.

-

IR confirms the presence of the key functional groups: a hydrogen-bonded hydroxyl group, an aromatic ring, and a conjugated aldehyde.

-

¹³C NMR confirms the number of unique carbon environments, including the carbonyl and the six distinct aromatic carbons.

-

¹H NMR provides the most detailed structural information, confirming the substitution pattern on the aromatic ring and revealing the intramolecular hydrogen bond through the downfield shift of the hydroxyl proton.

Each technique provides a piece of the puzzle, and their congruence provides high confidence in the final structural assignment. This systematic approach is fundamental in the characterization of known and novel compounds in drug discovery and development.

References

-

NIST Chemistry WebBook. Benzaldehyde, 5-bromo-2-hydroxy-.[Link][2][3]

-

Comprehensive theoretical and experimental analyses of 5-Bromo-2-Hydroxybenzaldehyde: insights into molecular stability and drug design. Journal of Molecular Structure.[Link][1]

Sources

A Technical Guide to Determining the Solubility of 5-Bromo-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde in Common Laboratory Solvents

This guide provides a comprehensive framework for researchers, chemists, and drug development professionals to understand, predict, and experimentally determine the solubility of the novel compound 5-Bromo-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde. Given the absence of published quantitative solubility data for this specific molecule, this document serves as a first-principles guide, combining theoretical prediction with a robust, field-proven experimental protocol.

Introduction: The Critical Role of Solubility

This compound is a substituted pyridone, a heterocyclic scaffold of significant interest in medicinal chemistry due to its prevalence in pharmacologically active agents. The solubility of an active pharmaceutical ingredient (API) is a critical physicochemical property that profoundly influences its entire development lifecycle—from synthesis and purification to formulation and bioavailability. Poor solubility can terminate the development of an otherwise promising drug candidate. Therefore, a thorough understanding and accurate measurement of solubility in a range of relevant solvents are paramount.

This document eschews a simple data sheet in favor of a practical, instructional approach. It is designed to empower the researcher to:

-

Predict solubility behavior based on molecular structure.

-

Select an appropriate range of solvents for screening.

-

Execute a reliable experimental protocol to quantify solubility.

-

Interpret the resulting data with scientific rigor.

Physicochemical Analysis and Solubility Prediction

The principle of "like dissolves like" is the cornerstone of solubility prediction. This means polar solutes tend to dissolve in polar solvents, and non-polar solutes in non-polar solvents.[1] The polarity and hydrogen-bonding capabilities of this compound are dictated by its constituent functional groups.

Molecular Structure:

Analysis of Functional Groups:

-

Pyridone (Lactam) Ring: The cyclic amide structure is highly polar and features both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (C=O). This group is expected to contribute significantly to solubility in polar, protic solvents.

-

Aldehyde (-CHO): The carbonyl group is polar and can act as a hydrogen bond acceptor. This enhances solubility in polar solvents.

-

Bromo (-Br) group: The bromine atom is electronegative, adding to the molecule's overall polarity, but it is not a hydrogen bond donor or acceptor. Its primary contribution is to the molecular weight and van der Waals forces.

Based on this analysis, the molecule possesses significant polar characteristics. However, the overall solubility will be a balance between these polar groups and the non-polar hydrocarbon backbone of the pyridine ring.[2][3]

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Influence on Solubility | Rationale |

| Polarity | High | Presence of multiple polar functional groups (lactam, aldehyde, bromo).[1] |

| Hydrogen Bond Donors | 1 (N-H of the pyridone) | Enables interaction with protic solvents and polar aprotic solvents with H-bond acceptors.[2][3] |

| Hydrogen Bond Acceptors | 2 (C=O of pyridone, C=O of aldehyde) | Enables interaction with protic and other polar solvents.[2][3] |

| Molecular Weight | Moderate (~218 g/mol ) | Larger molecules can sometimes have lower solubility due to greater crystal lattice energy. |

| Acidity/Basicity | Weakly acidic | The N-H proton of the pyridone can be deprotonated under basic conditions, potentially increasing solubility in aqueous base. |

Diagram 1: Logical Flow for Preliminary Solubility Assessment

This diagram outlines the thought process for predicting the compound's solubility based on its structural features.

Caption: Decision workflow for predicting solubility based on molecular structure.

Table 2: Predicted Qualitative Solubility in Common Solvents

This table provides an educated prediction of solubility across different solvent classes. These hypotheses must be confirmed experimentally.

| Solvent Class | Example Solvents | Predicted Solubility | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Moderate to High | Strong potential for hydrogen bonding with the pyridone and aldehyde groups.[2][3] |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Moderate to High | Strong dipole-dipole interactions are possible. Lack of solvent H-bond donation may limit solubility compared to protic solvents. |

| Nonpolar | Hexane, Toluene | Very Low | The molecule's high polarity makes it incompatible with nonpolar solvents.[1][2] |

| Chlorinated | Dichloromethane (DCM) | Low to Moderate | DCM has intermediate polarity and may dissolve the compound to some extent, but is unlikely to be an ideal solvent. |

Experimental Determination of Equilibrium Solubility

The "gold standard" for determining the thermodynamic equilibrium solubility is the Saturation Shake-Flask Method , as outlined in OECD Guideline 105.[4][5][6][7] This method measures the maximum concentration of a solute that can dissolve in a solvent at a specific temperature to form a saturated solution.

Principle of the Method

An excess amount of the solid compound is added to a known volume of the solvent. The mixture is then agitated at a constant temperature for a prolonged period (typically 24-48 hours) to ensure equilibrium is reached between the dissolved and undissolved solid.[8] After equilibration, the undissolved solid is separated by centrifugation or filtration, and the concentration of the compound in the clear supernatant is determined using a suitable analytical technique.

Detailed Step-by-Step Protocol

Materials & Equipment:

-

This compound (ensure high purity)

-

Selected solvents (analytical grade)

-

Glass vials with screw caps

-

Orbital shaker with temperature control

-

Analytical balance

-

Centrifuge or syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer.

Procedure:

-

Preparation: a. Add an excess of the solid compound to a series of vials. "Excess" means enough solid will visibly remain undissolved at the end of the experiment. A starting point is to add ~5-10 mg of the compound to 1 mL of solvent. b. Accurately record the weight of the compound added if a mass balance calculation is desired, though it is not strictly necessary for this method. c. Add a precise volume of the chosen solvent to each vial. d. Prepare at least three replicate vials for each solvent to ensure statistical validity.[9]

-

Equilibration: a. Securely cap the vials to prevent solvent evaporation. b. Place the vials in a temperature-controlled orbital shaker. For pharmaceutical applications, temperatures of 25 °C (room temperature) and 37 °C (physiological temperature) are common.[8] c. Agitate the samples at a constant speed for a predetermined time. A minimum of 24 hours is recommended, but 48 or even 72 hours may be necessary to ensure equilibrium is reached.[8] It is advisable to sample at multiple time points (e.g., 24h and 48h) to confirm that the concentration has plateaued.

-

Sample Separation: a. After agitation, allow the vials to stand at the experimental temperature for a short period to let the larger particles settle. b. Separate the undissolved solid from the saturated solution. This is a critical step.

- Centrifugation: Centrifuge the vials at high speed (e.g., 10,000 x g) for 10-15 minutes at the experimental temperature.[4]

- Filtration: Alternatively, use a syringe to draw the supernatant and filter it through a chemically compatible 0.22 µm filter into a clean vial. Ensure the filter does not adsorb the compound (pre-validation may be required).

-

Quantification: a. Immediately after separation, carefully transfer a precise aliquot of the clear, saturated supernatant into a volumetric flask. b. Dilute the aliquot with a suitable mobile phase or solvent to a concentration that falls within the linear range of the analytical method. The dilution factor must be recorded accurately. c. Analyze the diluted sample using a pre-validated analytical method (e.g., HPLC-UV). d. Prepare a calibration curve using standard solutions of the compound of known concentration. e. Calculate the concentration of the compound in the diluted sample from the calibration curve. f. Multiply the result by the dilution factor to determine the solubility of the compound in the original solvent. Report the result in mg/mL or mol/L.

Diagram 2: Experimental Workflow for the Shake-Flask Method

This diagram visualizes the sequential steps of the experimental protocol.

Caption: Step-by-step workflow for the saturation shake-flask solubility assay.

Conclusion and Best Practices

Determining the solubility of a novel compound like this compound is a foundational step in its chemical and pharmaceutical development. While predictive methods based on molecular structure provide essential initial guidance, they are no substitute for rigorous experimental measurement.

The saturation shake-flask method, when performed with careful attention to detail—particularly regarding the use of excess solid, achieving true equilibrium, and precise analytical quantification—provides the most reliable and authoritative solubility data.[2] This guide offers the theoretical framework and a detailed, actionable protocol to empower researchers to generate this critical data, enabling informed decisions in solvent selection for synthesis, purification, and formulation development.

References

- Lund University Publications. (n.d.). Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.

- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.

- TutorChase. (n.d.). How do functional groups affect solubility in organic compounds?.

- Scribd. (n.d.). Solubility Measurement Techniques.

- Biorelevant.com. (n.d.). Describes equilibrium solubility of a drug substance.

- Vedantu. (n.d.). How do functional groups influence solubility class 11 chemistry CBSE.

- Scribd. (n.d.). EXPERIMENT 1 DETERMINATION OF SOLUBILITY CLASS.

- Chinese Pharmaceutical Journal. (2019). Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments.

- LibreTexts Chemistry. (2023, August 31). Solubility of Organic Compounds.

- YouTube. (2025, February 11). How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone.

- Regulations.gov. (2014, May 7). Water Solubility (Flask Method).

- PubChem. (n.d.). 5-Bromo-3-pyridinecarboxaldehyde.

- OECD. (n.d.). Test No. 105: Water Solubility.

- Legislation.gov.uk. (n.d.). a.6. water solubility.

- Sigma-Aldrich. (n.d.). 5-Bromo-3-pyridinecarboxaldehyde 97.

- ChemicalBook. (n.d.). This compound.

- FILAB. (n.d.). Solubility testing in accordance with the OECD 105.

- GovInfo. (2000, December 15). 304 Subpart E—Product Properties Test Guidelines P C C = /.

Sources

- 1. How do functional groups influence solubility class 11 chemistry CBSE [vedantu.com]

- 2. tutorchase.com [tutorchase.com]

- 3. solubilityofthings.com [solubilityofthings.com]

- 4. QSAR model development for solubility prediction of Paclitaxel | IEEE Conference Publication | IEEE Xplore [ieeexplore.ieee.org]

- 5. researchgate.net [researchgate.net]

- 6. tandfonline.com [tandfonline.com]

- 7. scribd.com [scribd.com]

- 8. fiveable.me [fiveable.me]

- 9. youtube.com [youtube.com]

stability and storage conditions for 5-Bromo-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde

An In-depth Technical Guide to the Stability and Storage of 5-Bromo-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Executive Summary: Compound Identity and Core Recommendations

This compound (CAS No. 952183-35-6) is a substituted pyridinone derivative that serves as a valuable building block in medicinal chemistry and drug discovery. Its unique structure, featuring a reactive aldehyde group and an electron-deficient, conjugated pyridone ring, dictates its specific stability profile and handling requirements. This guide provides a comprehensive overview of the compound's stability, recommended storage protocols, and potential degradation pathways to ensure its integrity in research and development settings. The core directive for maintaining this compound's quality is to mitigate exposure to heat, light, oxygen, and moisture.

The compound exists in tautomeric equilibrium between the 6-oxo (lactam) form and the 6-hydroxy (lactim) form, which can influence its reactivity and spectroscopic properties.

Diagram 1: Chemical Structure and Tautomerism A depiction of the lactam-lactim tautomerism of the title compound.

Intrinsic Stability Profile and Key Vulnerabilities

The stability of this compound is governed by its principal functional groups: the aromatic aldehyde and the conjugated pyridone system. While the compound is stable under recommended storage conditions, its structure presents several potential vulnerabilities.[1]

Thermal Stability

The primary recommendation is to avoid excessive heat.[2] While specific decomposition temperature data is not available, the presence of the aldehyde and the bromo-substituent on the electron-rich pyridone ring suggests that elevated temperatures could initiate degradation or polymerization. Hazardous decomposition products upon combustion include carbon monoxide, carbon dioxide, nitrogen oxides (NOx), and hydrogen bromide.[2]

Sensitivity to Air (Oxidation)

The aldehyde functional group is susceptible to oxidation, which would convert it to the corresponding carboxylic acid (5-Bromo-6-oxo-1,6-dihydropyridine-3-carboxylic acid). This is a common degradation pathway for many aromatic aldehydes. Furthermore, some pyridone derivatives are known to darken upon standing unless sealed from the atmosphere, indicating a potential for slow oxidative degradation or polymerization of the ring system itself.

Photostability

Pyridone derivatives, particularly those incorporated into extended aromatic systems, have been shown to be photosensitive.[3] They can absorb UV-visible light and, in the presence of oxygen, produce highly reactive singlet oxygen, which can accelerate degradation.[3] Direct exposure to light, especially high-energy UV light, should be rigorously avoided to prevent discoloration and the formation of photolytic impurities. For sensitive pharmaceutical compounds, photostability testing is a standard component of stability programs to determine if light-protective packaging is required.[4][5]

Hygroscopicity and Moisture Sensitivity

While specific data on this compound's hygroscopicity is unavailable, related pyridine aldehydes are known to be hygroscopic.[6] The supplier recommendation to keep the compound "sealed in dry" conditions suggests a sensitivity to moisture. Absorbed water can facilitate degradation pathways, such as the potential for hydration of the aldehyde group or hydrolysis of the pyridone ring under harsh conditions.

Chemical Incompatibilities

The compound's reactivity profile makes it incompatible with several classes of reagents. Understanding these incompatibilities is crucial for preventing uncontrolled reactions and ensuring the compound's integrity in solution-based experiments.

| Incompatible Material Class | Scientific Rationale and Potential Outcome | Primary Source |

| Strong Oxidizing Agents | The aldehyde group is readily oxidized to a carboxylic acid. This reaction can be vigorous and exothermic, leading to sample degradation. | [2] |

| Strong Acids | The basic nitrogen atom of the pyridone ring can be protonated, altering the compound's solubility and electronic properties, which may catalyze degradation. | |

| Strong Bases | Strong bases can deprotonate the N-H of the pyridone ring, forming a salt. This can increase susceptibility to air oxidation or catalyze aldol-type condensation reactions involving the aldehyde. | |

| Strong Reducing Agents | The aldehyde group can be reduced to the corresponding alcohol (hydroxymethyl group). Reagents like sodium borohydride will readily perform this transformation. |

Recommended Storage and Handling Protocols

Adherence to strict storage and handling protocols is paramount for preserving the purity and stability of this compound.

Long-Term Storage Protocol

For maintaining the compound's integrity over extended periods, the following conditions are mandatory:

-

Temperature: Store refrigerated at 2°C to 8°C .

-

Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen). After dispensing, flush the container headspace with inert gas before re-sealing.

-

Container: Use a tightly sealed, opaque container (e.g., amber glass vial) to protect from light and moisture.

-

Environment: Keep in a dry, dedicated storage location away from incompatible materials.

| Parameter | Recommended Condition | Justification |

| Temperature | 2°C to 8°C | Slows kinetic degradation processes.[2] |

| Light | Protect from light (Opaque Container) | Prevents photochemical degradation.[3][6] |

| Atmosphere | Inert Gas (Argon/Nitrogen) | Prevents oxidation of the aldehyde and ring system. |

| Moisture | Tightly sealed in a dry place | Prevents hygroscopic water absorption and potential hydrolysis.[6] |

Short-Term and "In-Use" Handling

When handling the compound for experimental use:

-

Equilibration: Allow the container to warm to room temperature in a desiccator before opening. This prevents condensation of atmospheric moisture onto the cold solid.

-

Dispensing: Weigh and handle the solid exclusively within a chemical fume hood to avoid inhalation.[2]

-

Inert Environment: If possible, handle the solid in a glove box or under a stream of inert gas to minimize exposure to air and moisture.

-

Solution Preparation: Prepare solutions fresh for each experiment. If solutions must be stored, they should be kept cold (2-8°C), protected from light, and blanketed with an inert atmosphere. The stability in various solvents should be empirically determined for the specific application.

Diagram 2: Workflow for Safe Handling and Storage A procedural diagram for maintaining compound integrity.

Personal Protective Equipment (PPE)

When handling this compound, appropriate personal protective equipment must be worn:

-

Eye Protection: Chemical safety goggles or a face shield.[2]

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile).[2]

-

Body Protection: A laboratory coat.[2]

-

Respiratory Protection: Use in a chemical fume hood is the primary engineering control.[2] If handling outside of a hood where dust may be generated, a NIOSH-approved respirator is necessary.

Postulated Degradation Pathways

Understanding the likely modes of degradation is essential for developing stability-indicating analytical methods and for troubleshooting unexpected experimental results. Based on the compound's structure, two primary degradation pathways can be postulated.

Diagram 3: Potential Degradation Pathways A visual representation of the most likely degradation routes.

-

Oxidation of the Aldehyde: As previously mentioned, the formyl group is the most probable site of oxidative attack. In the presence of atmospheric oxygen, the aldehyde can be converted to the corresponding carboxylic acid. This process can be accelerated by light, heat, or the presence of metallic impurities.

-

Photodegradation and Discoloration: The conjugated π-system of the pyridone ring is a chromophore that absorbs UV-visible light.[3] Upon absorbing a photon, the molecule can be promoted to an excited state. This can lead to a variety of outcomes, including the formation of radical species that can dimerize or polymerize, resulting in the formation of colored, high-molecular-weight impurities. This is consistent with observations of other pyridone-containing compounds darkening over time.

References

-

Arlt, M., et al. (2002). Phototoxicity and photogenotoxicity of nine pyridone derivatives. Mutation Research/Genetic Toxicology and Environmental Mutagenesis, 515(1-2), 113-123. [Link]

-

Kim, J., et al. (2024). New Yellow Azo Pyridone Derivatives with Enhanced Thermal Stability for Color Filters in Image Sensors. Materials, 17(21), 4889. [Link]

-

Wilzbach, K. E., & Rausch, D. J. (1970). Photochemistry of nitrogen heterocycles. Dewar pyridine and its intermediacy in photoreduction and photohydration of pyridine. Journal of the American Chemical Society, 92(7), 2178-2179. [Link]

-

Ghinet, A., et al. (2009). Reactions of 3-Formylchromone with Active Methylene and Methyl Compounds and Some Subsequent Reactions of the Resulting Condensation Products. Molecules, 14(12), 4937-4978. [Link]

-

El-Sayed, N. N. E., et al. (2020). Synthesis and Decarboxylation of Functionalized 2-Pyridone-3-carboxylic Acids and Evaluation of their Antimicrobial Activity and Molecular Docking. Molecules, 25(15), 3450. [Link]

-

Wikipedia. Pyridine. [Link]

-

Pérez-Bárcena, J. A., et al. (2022). N-Arylation of 3-Formylquinolin-2(1H)-ones Using Copper(II)-Catalyzed Chan–Lam Coupling. Molecules, 27(23), 8408. [Link]

- Wilbert, G., et al. (1966). Process for the production of pyridine aldehydes. U.S.

-

Powell, M. (2021). Photostability testing theory and practice. Q1 Scientific. [Link]

-

PubChem. 2-Pyridinecarboxaldehyde. [Link]

-

Comanita, E. D., et al. (2007). New synthesis of 6-bromo-3-pyridinecarboxaldehyde. HETEROCYCLES, 71(1), 57-64. [Link]

-

European Medicines Agency. (1998). ICH Q1B Photostability testing of new active substances and medicinal products. [Link]

-

Quiroga, J., et al. (2018). 3,4-Dihydro-2(1H)-Pyridones as Building Blocks of Synthetic Relevance. Molecules, 23(11), 2959. [Link]

Sources

- 1. combi-blocks.com [combi-blocks.com]

- 2. canbipharm.com [canbipharm.com]

- 3. Phototoxicity and photogenotoxicity of nine pyridone derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. q1scientific.com [q1scientific.com]

- 5. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 6. jubilantingrevia.com [jubilantingrevia.com]

A Technical Guide to the Potential Biological Activities of 5-Bromo-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde Derivatives

Foreword: Unveiling the Therapeutic Potential of a Novel Scaffold

For researchers, scientists, and drug development professionals, the quest for novel chemical entities with significant therapeutic potential is a continuous endeavor. The pyridinone scaffold has emerged as a privileged structure in medicinal chemistry, with derivatives exhibiting a wide array of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][2] This in-depth technical guide focuses on a specific, yet largely unexplored, class of pyridinone derivatives: those derived from 5-Bromo-6-oxo-1,6-dihydro-3-pyridinecarbaldehyde. While direct literature on this exact scaffold is nascent, its structural features—a reactive carbaldehyde group, an electron-withdrawing bromine atom, and the inherent functionalities of the pyridinone core—suggest a high potential for diverse biological activities. This guide will, therefore, provide a comprehensive roadmap for the synthesis, characterization, and biological evaluation of these promising compounds, drawing upon established methodologies and insights from structurally related molecules.

The Core Scaffold: Synthesis and Chemical Profile

The foundational molecule, this compound, serves as a versatile starting point for the generation of a diverse chemical library. While a definitive, optimized synthesis is yet to be widely published, analogous structures from the literature suggest a plausible synthetic strategy. A related compound, 5-Bromo-6-oxo-1,6-dihydropyridine-3-carboxylic acid, is commercially available, indicating the accessibility of the core pyridinone ring structure.[3]

The presence of the aldehyde functional group at the C3 position is of particular interest. This group can readily undergo a variety of chemical transformations, allowing for the introduction of diverse pharmacophores. For instance, condensation reactions with amines, hydrazines, or thiosemicarbazides can yield Schiff bases, hydrazones, and thiosemicarbazones, respectively. Such derivatives of pyridine-3-carbaldehyde have shown promising antitumor activities.[1][4]

Potential Anticancer Activity: A Primary Investigative Focus

The pyridinone core is a well-established pharmacophore in oncology research.[1][2][5] Derivatives have been shown to target various hallmarks of cancer, including uncontrolled proliferation, evasion of apoptosis, and angiogenesis. The introduction of a bromine atom can enhance the lipophilicity and, in some cases, the potency of bioactive molecules.

Rationale for Anticancer Investigation

Pyridinone-containing molecules have demonstrated broad-spectrum antiproliferative activity against numerous human tumor cell lines by targeting key cellular machinery such as protein tyrosine kinases, histone deacetylases (HDACs), and mitogen-activated protein kinases (MAPKs).[1][2] Furthermore, some pyridinone derivatives have been found to activate the p53 tumor suppressor pathway and the c-Jun N-terminal kinase (JNK) signaling cascade, leading to cell cycle arrest and apoptosis.[5] The potential for this compound derivatives to modulate these pathways provides a strong rationale for their investigation as novel anticancer agents.

Experimental Workflow for In Vitro Anticancer Evaluation

A systematic, tiered approach is recommended for assessing the anticancer activity of newly synthesized derivatives.

Caption: Experimental workflow for in vitro anticancer screening.

Detailed Experimental Protocol: MTT Assay for Cell Viability

The MTT assay is a colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[6]

Materials:

-

Synthesized this compound derivatives

-

Human cancer cell lines (e.g., MCF-7 for breast cancer, HeLa for cervical cancer, HepG2 for liver cancer)[2]

-

Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Dimethyl sulfoxide (DMSO)

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5 x 10³ cells/well and incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.

-

Treatment: Prepare serial dilutions of the test compounds in culture medium. After 24 hours, replace the old medium with fresh medium containing the test compounds at various concentrations. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin). Incubate for another 48 hours.

-

MTT Addition: After the incubation period, add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

-

Formazan Solubilization: Carefully remove the supernatant and add 150 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Determine the IC₅₀ value (the concentration that inhibits 50% of cell growth) for each compound.

Data Presentation:

| Compound | MCF-7 IC₅₀ (µM) | HeLa IC₅₀ (µM) | HepG2 IC₅₀ (µM) |

| Derivative 1 | |||

| Derivative 2 | |||

| Doxorubicin |

Potential Antimicrobial Activity: Combating Drug Resistance

The emergence of multidrug-resistant pathogens presents a significant global health challenge. Pyridine and pyridinone derivatives have demonstrated notable antimicrobial properties.[7][8] The presence of a bromine atom in the scaffold of this compound derivatives may contribute to their antimicrobial efficacy, as seen in other bromo-substituted heterocyclic compounds.[9]

Rationale for Antimicrobial Investigation

The antimicrobial activity of pyridinone derivatives is often attributed to their ability to interfere with essential cellular processes in microorganisms. For instance, some derivatives have been shown to inhibit DNA gyrase, an enzyme crucial for bacterial DNA replication.[7] The mode of action of some bromo-nitro compounds involves the oxidation of essential protein thiols, leading to enzyme inhibition and microbial growth arrest.[2]

Experimental Workflow for Antimicrobial Susceptibility Testing

A standard workflow for evaluating the antimicrobial potential of the synthesized compounds is outlined below.

Caption: Experimental workflow for antimicrobial susceptibility testing.

Detailed Experimental Protocol: Broth Microdilution for MIC Determination

The broth microdilution method is a quantitative technique used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[10][11]

Materials:

-

Synthesized this compound derivatives

-

Bacterial strains (e.g., Staphylococcus aureus ATCC 29213, Escherichia coli ATCC 25922)

-

Mueller-Hinton Broth (MHB)

-

Sterile 96-well microplates

-

Bacterial inoculum standardized to 0.5 McFarland turbidity

Procedure:

-

Preparation of Compound Dilutions: Prepare a two-fold serial dilution of each test compound in MHB in the wells of a 96-well plate.

-

Inoculation: Inoculate each well with the standardized bacterial suspension to achieve a final concentration of approximately 5 x 10⁵ CFU/mL.

-

Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

-

Incubation: Incubate the plates at 37°C for 18-24 hours.

-

MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Data Presentation:

| Compound | S. aureus MIC (µg/mL) | E. coli MIC (µg/mL) |

| Derivative 1 | ||

| Derivative 2 | ||

| Ciprofloxacin |

Potential Anti-inflammatory Activity: Modulating the Inflammatory Cascade

Chronic inflammation is a key contributor to a multitude of diseases. Pyridinone derivatives have been reported to possess anti-inflammatory effects.[12] The investigation of this compound derivatives for anti-inflammatory properties is a logical extension of their potential biological profile.